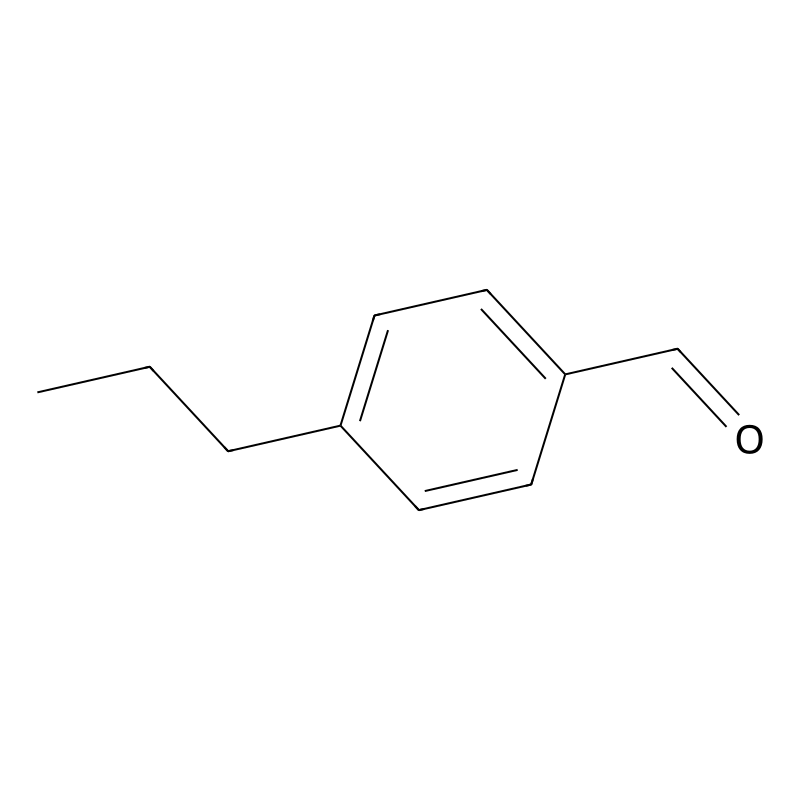4-Propylbenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Propylbenzaldehyde, also known as para-propylbenzaldehyde, is an organic compound with the molecular formula and a molecular weight of 148.22 g/mol. It features a benzaldehyde structure with a propyl group attached to the para position of the benzene ring. This compound is recognized for its distinctive aromatic odor and is commonly used in various chemical syntheses and applications in the fragrance industry .
Currently, there is no scientific research readily available on the specific mechanism of action of 4-Propylbenzaldehyde in biological systems.
As with most chemicals, it is advisable to handle 4-Propylbenzaldehyde with care. Specific hazard information is not readily available, but general safety precautions for aromatic aldehydes should be followed, including:
- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
- Work in a well-ventilated area.
- Avoid contact with skin and eyes.
- Be aware of potential flammability (common for organic compounds).
- Refer to Safety Data Sheets (SDS) for detailed handling and disposal procedures when available.
Organic Synthesis:
4-Propylbenzaldehyde is primarily utilized as a building block in the synthesis of various organic compounds due to its unique chemical structure. The presence of both a propyl group and a benzaldehyde moiety makes it a versatile intermediate for reactions like aldol condensations, reductive amination, and Wittig reactions [, , ]. These reactions allow scientists to create complex molecules with specific functionalities, which are valuable in various research fields.
Potential Pharmaceutical Applications:
While not currently used in any approved medications, 4-propylbenzaldehyde has been explored for its potential therapeutic properties. Studies have investigated its anti-inflammatory and anti-cancer activities [, ]. However, further research is necessary to fully understand its efficacy and safety profile before any clinical applications can be considered.
Material Science Research:
4-Propylbenzaldehyde has also been used in the synthesis of novel materials with potential applications in electronics and optoelectronics. For instance, research has explored its use in the development of organic light-emitting diodes (OLEDs) []. These studies aim to create efficient and sustainable materials for future technological advancements.
- Nucleophilic Addition: It can react with nucleophiles, such as hydrides in reductions, to form alcohols.
- Condensation Reactions: It can participate in reactions with amines to produce imines or with alcohols to yield acetals.
- Oxidation: While aldehydes are generally oxidized to carboxylic acids, 4-propylbenzaldehyde can also be transformed into various derivatives through oxidation processes .
Several methods exist for synthesizing 4-propylbenzaldehyde:
- Friedel-Crafts Acylation: This method involves the acylation of propylbenzene using an acyl chloride in the presence of a Lewis acid catalyst.
- Oxidation of 4-Propylphenol: The oxidation of 4-propylphenol can yield 4-propylbenzaldehyde.
- Hydroformylation: Propylene can be reacted with benzene in the presence of carbon monoxide and hydrogen to produce 4-propylbenzaldehyde through hydroformylation processes .
Several compounds share structural similarities with 4-propylbenzaldehyde. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Benzaldehyde | Simple aromatic aldehyde | Widely used as a flavoring agent |
| Cuminaldehyde | Benzaldehyde substituted by an isopropyl group | Found in essential oils, particularly cumin |
| 4-Methylbenzaldehyde | Benzaldehyde with a methyl group at para position | Commonly used in organic synthesis |
| 3-Propylbenzaldehyde | Propyl group at the meta position | Less common than its para counterpart |
While these compounds share similar functional groups, their unique substituents lead to different chemical properties and applications. For instance, cuminaldehyde is primarily noted for its presence in spices, whereas benzaldehyde has broader industrial applications .
Physical Description
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Benzaldehyde, 4-propyl-: ACTIVE







